molecular formula C11H7ClN2 B2731628 2-(2-Chloroquinolin-3-yl)acetonitrile CAS No. 40041-79-0

2-(2-Chloroquinolin-3-yl)acetonitrile

Cat. No. B2731628
CAS RN: 40041-79-0
M. Wt: 202.64
InChI Key: KEEDGMFXMMMZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are references to its use in the synthesis of other compounds . For instance, it has been used as a reactive synthetic precursor for the synthesis of several heterocycles i.e. pyrazoles, pyridines, coumarines and pyrazines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7ClN2/c12-11-9 (5-6-13)7-8-3-1-2-4-10 (8)14-11/h1-4,7H,5H2 .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 2-(2-Chloroquinolin-3-yl)acetonitrile has been used in the synthesis of various heterocyclic compounds, including benzo[b][1,8]naphthyridine‐3‐carboxylic methyl esters. This process involves the reaction of methyl-3-(2-chloroquinolin-3-yl)acrylates with methyl amine in acetonitrile, yielding methyl benzo[b][1,8]naphthyridin-3-carboxylates (Nithyadevi & Rajendran, 2006).

Novel Synthesis Methods

  • A novel synthesis approach has been developed for creating 2-chloroquinolines from 2-vinylanilines in acetonitrile, illustrating a facile method to produce a range of 2-chloroquinoline derivatives (B. Lee, Jae Hak Lee, & Chi, 2002).

Development of Antimicrobial Agents

  • Research has focused on synthesizing novel quinoline derivatives, including 2-chloroquinolin-3-yl ester derivatives, for their potential antimicrobial activities. These compounds have shown varying degrees of effectiveness against bacteria and fungi (Tabassum et al., 2014).

Interaction Studies

  • Studies on the interaction of 2-chloroquinoline-3-carbaldehydes with heteroaryl-acetonitriles have provided insights into the formation of cyclic ionic compounds and other products under specific conditions (Volovnenko et al., 2009).

Advanced Chemical Synthesis

  • This compound has also been employed in more advanced chemical syntheses, such as the creation of pyrrolo[2,1-a]isoquinoline derivatives, highlighting its versatility in organic chemistry (Awad et al., 2001).

Safety and Hazards

The safety information available indicates that 2-(2-Chloroquinolin-3-yl)acetonitrile may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-chloroquinolin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEDGMFXMMMZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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